Cyclosieversigenin

Herb–Drug Interaction Risk Assessment UGT-Mediated Metabolism Phase II Conjugating Enzyme Inhibition

Cyclosieversigenin (syn. Cycloastragenol, CAG; CAS 84605-18-5) is a tetracyclic triterpenoid sapogenin belonging to the 9,19-cyclolanostane series, representing the bioactive aglycone core of astragaloside IV (AG-IV) and related cycloartane-type glycosides abundantly found across Astragalus species.

Molecular Formula C30H50O5
Molecular Weight 490.7 g/mol
CAS No. 84605-18-5
Cat. No. B1195030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclosieversigenin
CAS84605-18-5
SynonymsCyclogalegigenin;  Astramembrangenin
Molecular FormulaC30H50O5
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESCC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C
InChIInChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17?,18?,19?,20?,21?,22?,23?,26-,27+,28-,29+,30-/m1/s1
InChIKeyWENNXORDXYGDTP-NXNMGFJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cyclosieversigenin (CAS 84605-18-5): A Naturally Occurring Cycloartane Aglycone with Quantifiable Telomerase Activation and Multi-Target Pharmacological Differentiation


Cyclosieversigenin (syn. Cycloastragenol, CAG; CAS 84605-18-5) is a tetracyclic triterpenoid sapogenin belonging to the 9,19-cyclolanostane series, representing the bioactive aglycone core of astragaloside IV (AG-IV) and related cycloartane-type glycosides abundantly found across Astragalus species [1]. Unlike its glycosylated precursors, CAG lacks sugar moieties and has been identified as the only natural product telomerase activator currently recognized in the anti-aging research landscape, with additional demonstrated activities including anti-inflammatory, anti-fibrotic, wound-healing, and endothelial-protective effects mediated through MAPK, PI3K/Akt, and SIRT1 signaling pathways [2].

Why Cyclosieversigenin Cannot Be Interchanged with Astragaloside IV or Crude Astragalus Extracts: Glycosylation Status Fundamentally Alters Target Engagement, Metabolic Handling, and Safety Profile


Cyclosieversigenin (CAG) is not simply 'deglycosylated astragaloside IV.' The removal of sugar moieties radically transforms its interaction with drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs), where CAG exhibits markedly stronger inhibition than its glycosylated precursor AST across nearly all tested isoforms [1]. Furthermore, the aglycone form demonstrates superior bioavailability and blood–brain barrier permeability compared to ASIV, adding distinct central nervous system target engagement capabilities that the parent glycoside lacks [2]. At the cellular level, CAG and AG-IV, while both activating telomerase reverse transcriptase (TERT), differ in their pharmacological handling; CAG serves as the principal circulating metabolite following oral AST administration, with distinct pharmacokinetic parameters [3]. These structural and pharmacokinetic divergences mean that substituting crude Astragalus extracts, isolated astragaloside IV, or structurally related cycloartane saponins for purified CAG will yield unpredictable UGT-mediated herb–drug interaction risks and divergent tissue distribution patterns.

Cyclosieversigenin: Quantified Differentiation Evidence Against Closest Analogs and In-Class Alternatives


UGT Isoform Inhibition: Cyclosieversigenin (CAG) Demonstrates Orders-of-Magnitude Stronger Inhibition Than Astragaloside IV (AST) Across Multiple Phase II Drug-Metabolizing Enzymes

In a direct head-to-head comparison at 100 μM, CAG inhibited UGT1A8 by 100.0% versus only 3.7% for AST—an over 27-fold increase in inhibitory capacity [1]. Similarly, CAG inhibited UGT2B7 by 84.9% compared to 51.5% for AST, and UGT1A3 by 75.2% compared to 35.9% for AST [1]. The IC50 of CAG for UGT1A8 was determined as 0.84 μM, with competitive inhibition kinetics (Ki = 0.034 μM), while the IC50 for UGT2B7 was 11.28 μM with non-competitive inhibition (Ki = 20.98 μM) [1]. Using the [I]/Ki standard, the study predicted that herb–drug interactions may occur when CAG plasma concentration exceeds 0.034 μM for UGT1A8 substrates, a therapeutically relevant threshold [1].

Herb–Drug Interaction Risk Assessment UGT-Mediated Metabolism Phase II Conjugating Enzyme Inhibition

In Vitro Fibroblast Proliferation and In Vivo Wound Healing: Cyclosieversigenin (CA) Outperforms Astragaloside IV, Cyclocephaloside I, and Cyclocanthoside E in Head-to-Head Comparative Testing

In a comparative study evaluating the four chief cycloartane-type saponins of Astragalus species, all compounds increased fibroblast proliferation and migration; however, the effects were described as 'much superior for CA at 1 ng/ml concentration' compared to astragaloside IV (AG), cyclocephaloside I (CCI), and cyclocanthoside E (CCE) [1]. In the in vivo rat wound model (Sprague-Dawley males, 12 weeks), the 5% CA topical preparation produced the most remarkable histological outcomes, demonstrating greater cell density, more regularly organized dermis, and more abundant newly formed blood vessels compared to the other three saponins tested [1].

Wound Healing Fibroblast Proliferation and Migration Dermal Regeneration

Telomerase Reverse Transcriptase (TERT) Upregulation and Telomere Length Rescue: Cyclosieversigenin and Astragaloside IV Demonstrate Comparable Efficacy in Nucleus Pulposus Cells Under High-Glucose Stress

In a study using rat primary nucleus pulposus cells (NPCs) exposed to high glucose (50 mM), both CAG and AG-IV treatment significantly upregulated TERT protein and mRNA expression levels and ameliorated telomere attrition. Western blotting demonstrated that TERT protein expression, which was significantly decreased under HG-only conditions (P<0.05 vs low glucose), recovered in both CAG and AG-IV treatment groups at 3 and 5 mM concentrations (P<0.05) [1]. Telomere length, measured by qPCR, was also significantly increased in both CAG and AG-IV treatment groups at 3 and 5 mM compared with HG-only controls (P<0.05) [1]. Both compounds suppressed senescence marker p16, reduced apoptosis markers (cleaved caspase-3, BAX), and increased anti-apoptotic Bcl-2 expression [1].

Telomerase Activation Intervertebral Disc Degeneration Senescence and Apoptosis

Bioavailability and Blood–Brain Barrier Permeability: Cyclosieversigenol Metabolites Demonstrate Superior CNS Accessibility Compared to Parent Astragaloside IV

In a biotransformation-integrated network pharmacology study investigating ASIV's mechanism in intracerebral hemorrhage (ICH), the absorbed metabolites 3-epi-cycloastragenol and cycloastragenol exhibited higher bioavailability and blood–brain barrier permeability than the parent compound ASIV [1]. This enhanced CNS accessibility translated into additional therapeutic targets not engaged by ASIV alone, including PTK2, CDC42, CSF1R, and TNF, with in vivo and in vitro studies confirming that ASIV-derived CAG metabolites suppressed CDC42 and CSF1R expression and inhibited microglia migration, proliferation, and TNF-α secretion [1]. Molecular docking and dynamics simulations further demonstrated stable binding of cycloastragenol to PTK2 and CDC42 [1].

Pharmacokinetics Blood–Brain Barrier Permeability Neurological Disease Target Engagement

Cytoplasmic Lipid Droplet Suppression: Cyclosieversigenin Inhibits Adipogenesis in 3T3-L1 Adipocytes with an IC50 of 13.0 μM and No Cytotoxicity up to 60 μM in HepG2 Cells

In image-based Nile red staining analyses, CAG dose-dependently reduced cytoplasmic lipid droplet accumulation in differentiated 3T3-L1 adipocytes, yielding an IC50 value of 13.0 μM [1]. A parallel cytotoxicity assay on HepG2 hepatoma cells demonstrated that CAG was free of cellular injury up to 60 μM, providing a safety margin of approximately 4.6-fold above the functional IC50 [1]. Additionally, CAG stimulated intracellular calcium mobilization in 3T3-L1 preadipocytes with an EC50 of 21.9 μM, a mechanism implicated in suppressing adipocyte differentiation [1].

Adipogenesis Inhibition Lipid Metabolism Obesity and Hyperlipidemia

Cytochrome P450 3A4 Competitive Inhibition: Cyclosieversigenin Exhibits an IC50 of 12.13 μM Against CYP3A4 with Isoform Selectivity Over CYP2D6, CYP1A2, and CYP2C9

In a rat liver microsome study employing a cocktail probe substrate approach, continuous oral administration of CAG (40 mg/kg/day for 7 days) remarkably inhibited CYP3A4 activity while simultaneously activating CYP2E1 [1]. In vitro kinetic analysis determined the IC50 of CYP3A4 inhibition as 12.13 μmol·L⁻¹, with the inhibition type classified as competitive [1]. Notably, CAG did not significantly affect the activities of CYP2D6, CYP1A2, or CYP2C9, indicating a degree of isoform selectivity within the CYP450 family [1].

CYP450 Drug Metabolism Herb–Drug Interaction Metabolic Stability

Cyclosieversigenin (CAS 84605-18-5): Evidence-Backed Procurement Scenarios Where the Aglycone Form Delivers Quantifiable Advantage Over Glycosylated Alternatives


Preclinical Herb–Drug Interaction (HDI) Risk Assessment Studies Requiring UGT-Mediated Clearance Prediction

When designing in vitro–in vivo extrapolation (IVIVE) studies to predict UGT-mediated herb–drug interactions, purified CAG—not astragaloside IV—must be used as the test article. The deglycosylated aglycone inhibits UGT1A8 by 100% versus 3.7% for AST at the same concentration, and its IC50 of 0.84 μM with a Ki of 0.034 μM for UGT1A8 enables precise PBPK modeling [1]. Using AST or crude Astragalus extracts in such studies would dramatically underestimate the interaction risk with UGT1A8- and UGT2B7-cleared co-medications.

Topical Wound Healing and Dermal Regeneration Formulation Development

CAG at 1 ng/ml demonstrated 'much superior' fibroblast proliferation and migration compared to astragaloside IV, cyclocephaloside I, and cyclocanthoside E, and 5% CA topical preparation produced the most remarkable in vivo wound healing outcomes in rat models [1]. Procurement of high-purity CAG, rather than mixed Astragalus saponin extracts, is indicated for topical formulation programs targeting enhanced reepithelization, collagen organization, and neovascularization.

CNS-Penetrant Telomerase Activator Screening for Neurodegenerative or Neuroinflammatory Disease Models

Cycloastragenol and its 3-epi metabolite demonstrated higher bioavailability and BBB permeability than ASIV, with additional engagement of CNS targets including PTK2, CDC42, and CSF1R not accessed by the parent glycoside [1]. This makes purified CAG the compound of choice for neurological disease research programs where both telomerase activation and microglia/macrophage modulation in the brain parenchyma are desired pharmacological endpoints.

Metabolic Disease Research: Anti-Adipogenic Agent with Defined In Vitro Safety Margin

CAG inhibits lipid droplet formation in 3T3-L1 adipocytes with an IC50 of 13.0 μM, while showing no cytotoxicity in HepG2 cells up to 60 μM—a 4.6-fold safety margin [1]. Combined with its calcium mobilization activity (EC50 21.9 μM), CAG provides a well-characterized small-molecule tool for adipogenesis and metabolic syndrome research, with pre-quantified potency parameters that simplify in vivo dose selection compared to less characterized cycloartane congeners.

Quote Request

Request a Quote for Cyclosieversigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.